N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S2 and its molecular weight is 449.5. The purity is usually 95%.
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Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H19N5O4S, with a molecular weight of approximately 335.39 g/mol. The compound features a thiazole ring, an oxadiazole ring, and a benzamide moiety that contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C14H19N5O4S |
Molecular Weight | 335.39 g/mol |
Structure | Chemical Structure |
CAS Number | 1251578-58-1 |
This compound exhibits biological activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that the compound may disrupt bacterial virulence factors, suggesting potential applications in combating infections .
- Cell Cycle Modulation : The compound affects cell cycle progression by influencing key regulatory proteins involved in cell division and apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
K562 (CML) | 10 | High sensitivity |
MCF-7 (Breast Cancer) | 20 | Moderate sensitivity |
HeLa (Cervical Cancer) | 25 | Moderate sensitivity |
These results indicate that the compound exhibits significant cytotoxic effects against certain cancer cell lines at micromolar concentrations.
Study 1: Inhibition of EGFR
A study focused on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers. The compound demonstrated over 90% inhibition at concentrations as low as 10 nM against EGFR-positive cell lines .
Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties of this compound against various pathogenic bacteria. Results showed a notable reduction in bacterial growth at concentrations ranging from 50 to 100 µM.
Safety and Toxicity
Safety assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to fully understand its toxicity profile. Preliminary data suggest moderate toxicity at high concentrations; thus, careful dosing is advised during therapeutic applications.
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S2/c1-11-15(29-12(2)19-11)17-21-22-18(28-17)20-16(24)13-3-5-14(6-4-13)30(25,26)23-7-9-27-10-8-23/h3-6H,7-10H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXQEAEROBCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.